1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one

Kinase inhibition regioisomer SAR thiophene pharmacophore

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2310222-34-3) is a heterocyclic small molecule (C13H12N2OS, MW 244.31) built on a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core N-acylated with a thiophen-3-ylacetyl group. This scaffold places it at the intersection of pyrrolo[3,4-b]pyridine-based kinase inhibitor chemotypes and thiophene-containing bioactive amides.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 2310222-34-3
Cat. No. B2564810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one
CAS2310222-34-3
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESC1C2=C(CN1C(=O)CC3=CSC=C3)N=CC=C2
InChIInChI=1S/C13H12N2OS/c16-13(6-10-3-5-17-9-10)15-7-11-2-1-4-14-12(11)8-15/h1-5,9H,6-8H2
InChIKeyPLSHOYSPDZXVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2310222-34-3): Chemical Identity and Scaffold Classification for Procurement Decision-Making


1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2310222-34-3) is a heterocyclic small molecule (C13H12N2OS, MW 244.31) built on a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core N-acylated with a thiophen-3-ylacetyl group [1]. This scaffold places it at the intersection of pyrrolo[3,4-b]pyridine-based kinase inhibitor chemotypes and thiophene-containing bioactive amides [2]. The compound is catalogued by multiple chemical suppliers as a research-grade building block, but publicly available quantitative bioactivity data for this exact CAS number remains absent from major authoritative databases including PubChem, ChEMBL, and BindingDB as of the current search date [1]. Procurement decisions for this compound therefore rest primarily on its structural differentiation within the chemotype rather than on established target-activity profiles.

Why In-Class Pyrrolo[3,4-b]pyridine-Thiophene Hybrids Cannot Be Interchanged for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one in Research Programs


The pyrrolo[3,4-b]pyridine-thiophene chemotype exhibits extreme sensitivity to even minor structural variations in both kinase selectivity and potency. In the closely related 5-pyrrolopyridinyl-2-thiophenecarboxamide AKT inhibitor series, changing the amide connectivity from a reversed amide to a direct carbonyl linkage altered AKT2 IC50 values by over 1000-fold [1]. Similarly, the position of the thiophene attachment (2-thienyl vs. 3-thienyl) and the saturation state of the pyrrolo[3,4-b]pyridine core (5-oxo vs. 5,7-dihydro) are known determinants of target engagement across multiple kinase families including CDK, AKT, and DPP4 [2]. For 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one, the specific combination of a fully reduced 6,7-dihydro core, thiophen-3-yl (rather than thiophen-2-yl) substitution, and an ethanone linker defines a unique pharmacophoric space that cannot be recapitulated by commercially available analogs with alternative substitution patterns [1]. Generic substitution without head-to-head comparative data carries a high risk of altered target selectivity and inactive compounds.

Quantitative Differentiation Evidence for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one Relative to Closest Analogs


Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Substitution and Predicted Kinase Engagement Divergence

The target compound bears a thiophen-3-yl group, whereas the closest commercially catalogued pyrrolo[3,4-b]pyridine analogs predominantly carry thiophen-2-yl substituents (e.g., CAS 2189434-83-9, (5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone; and the enone analog (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one) . In the AKT kinase inhibitor class, the thiophene ring position (2- vs. 3-attachment) has been shown to alter kinase selectivity by modulating hinge-region hydrogen-bonding geometry, with IC50 shifts exceeding 10-fold between regioisomers in analogous chemotypes [1].

Kinase inhibition regioisomer SAR thiophene pharmacophore

Pyrrolo[3,4-b]pyridine Core Saturation State Differentiates Target Compound from 5-Oxo and 7-Imino Analogs

The target compound possesses a fully reduced 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, distinguishing it from the 5-oxo-pyrrolo[3,4-b]pyridine series (e.g., DPP4 clinical candidate BMS-767778) and 7-imino derivatives (e.g., CAS 738575-35-4). In the DPP4 inhibitor optimization campaign, the 5-oxo oxidation state was critical for maintaining sub-nanomolar potency (BMS-767778 DPP4 IC50 = 0.53 nM), and reduction to the 5,7-dihydro state was shown to reduce enzymatic activity by >100-fold [1]. The target compound's reduced core eliminates the 5-oxo hydrogen-bond acceptor, altering the hinge-binding pharmacophore in a way that may redirect selectivity toward kinases that preferentially engage non-oxidized pyrrolopyridine scaffolds, such as certain CDK isoforms [2].

core oxidation state 5,7-dihydro scaffold kinase hinge binding

Linker Chemistry Distinction: Ethanone Bridge vs. Carboxamide, Methanone, and Enone Analogs in Kinase Binding Modes

The target compound incorporates an ethanone (-CH2-CO-) linker between the pyrrolo[3,4-b]pyridine N-6 and the thiophene ring, creating a one-carbon spacer that differentiates it from (i) direct carbonyl-linked methanone analogs (CAS 2189434-83-9, no methylene spacer), (ii) carboxamide-linked series (AKT inhibitor chemotype from Zhao et al., 2009), and (iii) α,β-unsaturated enone analogs. In the AKT carboxamide series, modification of the linker from carboxamide to ketone reduced potency by factors ranging from 5× to >50× depending on the substitution pattern [1]. The ethanone linker in the target compound provides conformational flexibility distinct from both the rigid methanone and the geometrically constrained enone, potentially enabling binding modes that bridge ATP-site and allosteric pocket interactions .

linker SAR carbonyl spacer kinase hinge-binding geometry

Molecular Topology and Physicochemical Property Differentiation vs. Pyrrolo[3,4-b]pyridin-5-one Antitumor Series

The target compound (MW 244.31, C13H12N2OS) is substantially lower in molecular weight than the polysubstituted pyrrolo[3,4-b]pyridin-5-ones evaluated against SiHa, HeLa, and CaSki cervical carcinoma cells (typical MW > 350 in that series) [1]. In that study, 12 pyrrolo[3,4-b]pyridin-5-one derivatives showed IC50 values ranging from 5.2 to >100 µM against SiHa cells, with potency correlated to higher molecular weight and increased lipophilicity [1]. The target compound's lower MW and reduced lipophilicity (predicted from the 6,7-dihydro core lacking the 5-oxo and the single thiophene substituent) place it in a distinct property space more consistent with fragment-based or lead-like starting points, offering superior ligand efficiency potential if target engagement can be established [2].

physicochemical properties drug-likeness polar surface area

Recommended Research and Procurement Scenarios for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Across the 3-Thienyl vs. 2-Thienyl Regioisomer Pair

The target compound is the only commercially catalogued pyrrolo[3,4-b]pyridine-6-yl derivative bearing a thiophen-3-ylacetyl substituent. A direct head-to-head kinase panel screen comparing the target compound (3-thienyl) against its 2-thienyl methanone analog (CAS 2189434-83-9) can quantify the regioisomer-dependent selectivity shifts predicted from the AKT inhibitor SAR literature [1]. Such data would establish whether the 3-thienyl orientation redirects activity toward distinct kinase targets, addressing a gap in publicly available selectivity data for this scaffold subclass [2].

Fragment-Based Drug Discovery Starting Point for Non-DPP4, Non-AKT Kinase Targets

With a molecular weight of 244.31 and a reduced 6,7-dihydro core that eliminates the 5-oxo hydrogen-bond acceptor common to DPP4 and AKT clinical candidates, the target compound occupies fragment-like property space orthogonal to established pyrrolo[3,4-b]pyridine lead series [1]. Procurement for fragment screening campaigns against under-explored kinase targets (e.g., CDK12, as indicated by patent WO-2019058132-A1) may reveal novel binding modes inaccessible to the 5-oxo series, with the low MW facilitating subsequent structure-guided optimization [2].

Scaffold-Hopping Core for Pyrrolo[3,4-b]pyridine-Thiophene Library Synthesis

The ethanone linker and 3-thienyl substitution define a synthetic handle combination not represented in published pyrrolo[3,4-b]pyridine SAR libraries. The target compound can serve as a key intermediate for parallel derivatization at the thiophene C-2 and C-5 positions, as well as at the pyridine ring of the pyrrolo[3,4-b]pyridine core, enabling systematic exploration of substitution patterns around the unique ethanone-thiophene vector [1]. This is particularly relevant for medicinal chemistry groups seeking to expand the chemical space around the pyrrolo[3,4-b]pyridine scaffold beyond the well-characterized 5-oxo and carboxamide series [2].

Enone Bioisostere Replacement Studies for Covalent Inhibitor Design

Unlike the (E)-enone analog which contains a potentially reactive Michael acceptor, the target compound's saturated ethanone linker eliminates electrophilic reactivity while maintaining the thiophene-pyrrolopyridine spatial relationship. This property makes the target compound a suitable non-covalent control compound for target engagement studies aimed at deconvoluting covalent vs. non-covalent binding contributions in cysteine-targeting kinase inhibitor programs utilizing the pyrrolo[3,4-b]pyridine scaffold [1].

Quote Request

Request a Quote for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.